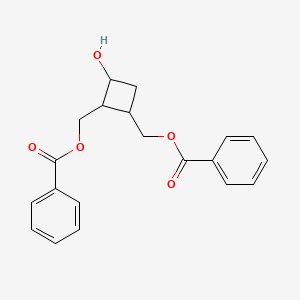
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate is a chemical compound with the molecular formula C20H20O5 and a molecular weight of 340.375 g/mol . This compound features a cyclobutane ring substituted with hydroxy and methylene groups, which are further esterified with benzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with benzoic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane derivatives: Compounds like cyclobutanone and cyclobutanol share the cyclobutane ring structure.
Benzoate esters: Compounds such as methyl benzoate and ethyl benzoate share the ester functional group.
Uniqueness
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate is unique due to its combination of a cyclobutane ring with hydroxy and ester groups, providing a distinct set of chemical and biological properties.
Propriétés
| 127759-90-4 | |
Formule moléculaire |
C20H20O5 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |
InChI |
InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2 |
Clé InChI |
JCLLKKWTDDEQAD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


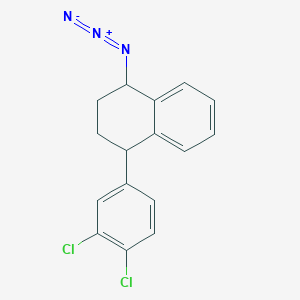
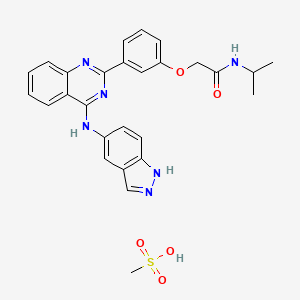



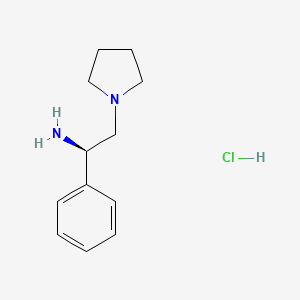

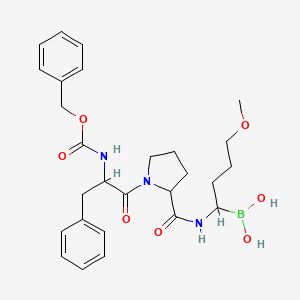
![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)
